2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound with the molecular formula C12H15BCl2O3. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2,4-dichlorophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenol ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The boron-containing dioxaborolane ring makes this compound suitable for Suzuki-Miyaura coupling reactions, where it can react with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents such as water or ethanol.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts, such as palladium acetate, and bases like potassium phosphate. The reaction is usually performed in solvents like toluene or dimethylformamide (DMF) at elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions involving this compound.
Scientific Research Applications
2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through coupling reactions.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique boron-containing structure.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its reactivity due to the presence of the boron-containing dioxaborolane ring. This ring can participate in various chemical reactions, such as coupling and substitution, by forming stable intermediates. The molecular targets and pathways involved depend on the specific reaction and application, but the compound’s ability to form stable boron-oxygen bonds is a key factor in its reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with a phenyl group instead of the chlorinated phenol.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the chlorinated phenol.
Uniqueness
2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both chlorine atoms and the boron-containing dioxaborolane ring. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
2,4-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWAKEDIRRQHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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